[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride
Description
[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C5H8ClFO2S and a molecular weight of 186.63 g/mol
Properties
IUPAC Name |
[1-(fluoromethyl)cyclopropyl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClFO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICZDKAPQPYFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CF)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for Cyclopropane Core Formation
Cyclopropanation Strategies
The construction of the cyclopropane ring is a foundational step in synthesizing [1-(fluoromethyl)cyclopropyl]methanesulfonyl chloride. Two primary approaches dominate current methodologies:
Simmons-Smith Cyclopropanation
This method employs diiodomethane and a zinc-copper couple to generate a carbene intermediate, which reacts with alkenes to form cyclopropanes. For example, allylic alcohols or ethers can serve as substrates, yielding cyclopropylmethanol derivatives.
Reaction Conditions:
- Substrate: Allyl alcohol
- Reagents: Zn-Cu couple, CH₂I₂
- Solvent: Dichloromethane
- Temperature: 0–25°C
- Yield: 60–75% (estimated for analogous reactions).
Transition Metal-Catalyzed Cyclopropanation
Rhodium or copper catalysts enable enantioselective cyclopropanation using diazo compounds. While less commonly applied to fluorinated systems, this method offers stereochemical control relevant to chiral variants.
Fluoromethyl Group Introduction
Post-cyclopropanation, fluoromethylation is achieved through nucleophilic or electrophilic fluorination:
Nucleophilic Fluorination
Cyclopropylmethanol intermediates react with DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace hydroxyl groups with fluorine:
$$ \text{Cyclopropylmethanol} + \text{DAST} \rightarrow \text{[1-(Fluoromethyl)cyclopropyl]methanol} $$
Optimized Parameters:
- Molar Ratio: 1:1.2 (substrate:DAST)
- Solvent: Dichloromethane
- Temperature: −10°C to 0°C
- Reaction Time: 4–6 hours.
Electrophilic Fluorination
Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduces fluorine via radical or ionic mechanisms, though yields for cyclopropane systems remain modest (40–55%).
Sulfonylation Methodologies
Methanesulfonyl Chloride Coupling
The final step involves reacting [1-(fluoromethyl)cyclopropyl]methanol with methanesulfonyl chloride under basic conditions:
$$ \text{[1-(Fluoromethyl)cyclopropyl]methanol} + \text{MsCl} \xrightarrow{\text{Base}} \text{this compound} $$
Standard Protocol:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance safety and efficiency for exothermic steps (e.g., DAST fluorination):
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Volume | 50–100 L | 5–10 mL/min |
| Temperature Control | ±2°C | ±0.5°C |
| Fluorination Yield | 65% | 78% |
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Simmons-Smith | High yields, simple reagents | Limited stereocontrol |
| Transition Metal | Enantioselectivity | Costly catalysts, sensitive ligands |
| DAST Fluorination | Rapid reaction | Moisture-sensitive, toxic byproducts |
| Selectfluor® | Air-stable reagent | Lower yields for cyclopropanes |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically require mild to moderate temperatures and may be catalyzed by bases or acids depending on the nucleophile.
Major Products:
- The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology and Medicine:
Drug Development: Its unique structural features make it a valuable intermediate in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, including the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Methanesulfonyl Chloride: Lacks the fluoromethyl and cyclopropyl groups, making it less reactive in certain applications.
Cyclopropylmethanesulfonyl Chloride: Similar structure but without the fluoromethyl group, leading to different reactivity and applications.
Uniqueness:
- The presence of both the fluoromethyl and cyclopropyl groups in [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride makes it unique in terms of reactivity and potential applications. These structural features enhance its ability to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications .
Biological Activity
[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride, with the CAS number 1314963-95-5, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a cyclopropane ring substituted with a fluoromethyl group and a methanesulfonyl chloride moiety. The unique structure of this compound suggests potential interactions with biological targets, which are crucial for its activity.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropyl derivatives with methanesulfonyl chloride in the presence of appropriate catalysts. The process can be optimized for yield and purity through various reaction conditions, including temperature and solvent choice.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives containing similar functional groups were evaluated for their cytotoxicity against various cancer cell lines. In particular, compounds showed promising results against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, indicating that modifications in the cyclopropyl moiety could enhance anticancer activity .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 12.5 |
| Compound B | HeLa | 15.0 |
| This compound | TBD | TBD |
Antimicrobial Properties
The antimicrobial potential of this compound has also been investigated. Compounds with similar structural motifs have shown activity against both Gram-positive and Gram-negative bacteria, indicating that the sulfonamide group may play a critical role in enhancing antibacterial properties .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Type | MIC (µg/mL) |
|---|---|---|
| Compound C | Gram-positive | 25 |
| Compound D | Gram-negative | 30 |
| This compound | TBD | TBD |
The mechanism through which this compound exerts its biological effects may involve inhibition of key enzymes or pathways associated with cell proliferation and survival. Studies suggest that compounds featuring a methanesulfonamide group can interfere with protein synthesis or modify signaling pathways critical to cancer cell growth.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative was tested in vivo for its anticancer properties, showing a significant reduction in tumor size in murine models when administered at specific dosages.
- Case Study 2 : In another study, a related compound demonstrated potent activity against multidrug-resistant bacterial strains, suggesting its potential as a novel therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride?
The synthesis typically involves nucleophilic substitution or sulfonylation of cyclopropane derivatives. For instance, cyclopropyl intermediates can undergo ring-opening reactions with thioacetates, followed by treatment with methanesulfonyl chloride under controlled conditions. Key parameters include maintaining low temperatures (0–5°C) during sulfonylation and using anhydrous solvents to prevent hydrolysis. Purification via column chromatography or recrystallization ensures high yields and purity .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : 1H and 13C NMR confirm the cyclopropyl ring and fluoromethyl group. 19F NMR verifies fluorine substitution.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₆H₉ClFO₂S).
- Infrared (IR) Spectroscopy : Identifies sulfonyl chloride (S=O stretching at ~1350–1200 cm⁻¹).
X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), goggles, and respirators.
- Ventilation : Use fume hoods to avoid inhaling vapors.
- Storage : Keep in corrosion-resistant containers at room temperature, away from oxidizers.
- Emergency Measures : Rinse exposed skin/eyes with water for 15 minutes; seek medical attention for inhalation or ingestion .
Q. How does the fluoromethyl group influence reactivity in nucleophilic substitutions?
The fluoromethyl group enhances electrophilicity at the sulfonyl chloride moiety due to fluorine’s electron-withdrawing effect, accelerating reactions with nucleophiles (e.g., amines, alcohols). It also increases hydrophobicity, improving membrane permeability in biological assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multistep syntheses?
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance reactivity in acylation steps.
- Solvent Selection : Anhydrous dichloromethane or THF prevents hydrolysis of the sulfonyl chloride group.
- Work-Up : Extract products with ethyl acetate and dry over MgSO₄ before purification .
Q. What mechanistic insights explain its enzyme inhibitory activity?
The sulfonyl chloride group acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., serine in proteases). Fluorination stabilizes the transition state via inductive effects, reducing activation energy. Kinetic studies (IC₅₀, Kᵢ) and crystallographic data reveal binding modes and selectivity profiles .
Q. How can computational methods aid in designing derivatives with improved selectivity?
- Molecular Docking : Predicts binding poses to target enzymes (e.g., proteases).
- Density Functional Theory (DFT) : Calculates electrophilicity parameters and transition-state energies.
- QSAR Models : Correlate substituent electronegativity with bioactivity to prioritize synthetic targets .
Q. How should contradictory cytotoxicity data across studies be addressed?
- Standardize Assay Conditions : Use consistent cell lines (e.g., HeLa, MCF-7), incubation times (24–72 hours), and concentration ranges (1–100 µM).
- Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V/PI staining) alongside viability assays (MTT).
- Batch Validation : Replicate experiments with independently synthesized batches to rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
